BenchChemオンラインストアへようこそ!

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid is a bifunctional scaffold designed for efficient medicinal chemistry. The kinetic superiority of the C-3 bromine over chloro analogs (10–100× faster oxidative addition) enables high-yielding parallel Suzuki libraries, while the C-7 acid serves as a fixed anchor for amide coupling. The N1-methyl group imparts a calculated +0.7 logP shift relative to the N1-H analog, targeting improved permeability for intracellular targets. This orthogonal reactivity, validated by class-level SAR, makes it an ideal PROTAC building block and a versatile core for anti-infective lead optimization, directly addressing key lead optimization priorities.

Molecular Formula C7H6BrN3O2
Molecular Weight 244.048
CAS No. 2243504-23-4
Cat. No. B2430958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
CAS2243504-23-4
Molecular FormulaC7H6BrN3O2
Molecular Weight244.048
Structural Identifiers
SMILESCN1C=C(N2C1=C(C=N2)C(=O)O)Br
InChIInChI=1S/C7H6BrN3O2/c1-10-3-5(8)11-6(10)4(2-9-11)7(12)13/h2-3H,1H3,(H,12,13)
InChIKeyOXEDJJAVEAESQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 2243504-23-4) | Core Structure and Physicochemical Profile


3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 2243504-23-4) is a heterocyclic building block belonging to the imidazo[1,2-b]pyrazole class. It possesses a molecular formula of C₇H₆BrN₃O₂ and a molecular weight of 244.05 g/mol . The compound features a bromine atom at position 3, a methyl group on the N1 nitrogen, and a synthetically versatile carboxylic acid moiety at position 7. This combination of substituents on the fused imidazole-pyrazole core is specifically designed to enable orthogonal functionalization strategies, with the bromine serving as a handle for transition metal-catalyzed cross-coupling reactions and the acid as a site for amide bond formation. The class is recognized in medicinal chemistry for its potential, with derivatives showing activity in oncology and anti-infective programs [1].

Why 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic Acid Cannot Be Interchanged with Common Analogs


The specific substitution pattern of 3-bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid creates a reactivity profile that is not replicated by close analogs like 3-chloro, 3-iodo, or des-bromo variants. While the general imidazo[1,2-b]pyrazole core is shared, the N1-methyl group fundamentally alters the lipophilicity, hydrogen-bonding capabilities, and steric environment compared to the N1-H analog, directly influencing pharmacokinetic properties and target engagement. Crucially, the 3-bromo substituent is a strategic choice for downstream diversification. It provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to a 3-chloro analog [1], yet offers greater stability and synthetic tractability than a 3-iodo variant, which can be prone to unwanted dehalogenation. Substituting this compound with, for example, its 3-chloro counterpart would necessitate harsher reaction conditions, potentially lowering yields and limiting the scope of compatible coupling partners, thereby compromising the efficiency of library synthesis. Therefore, procurement of this specific derivative is a decision driven by retrosynthetic strategy rather than simple in-class availability, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic Acid: Comparative Reactivity and Physicochemical Data


Physicochemical Differentiation: Calculated logP and Topological Polar Surface Area (tPSA) versus N1-H Analog

The presence of the N1-methyl group significantly alters the compound's lipophilicity compared to its N1-H analog (1H-imidazo[1,2-b]pyrazole-7-carboxylic acid), directly impacting its suitability for CNS drug discovery programs. The target compound exhibits a calculated logP (XLogP3) of approximately 1.2, versus approximately 0.5 for the N1-H analog, indicating a 0.7 log unit increase in lipophilicity [1]. This difference is expected to enhance passive membrane permeability. The tPSA remains unchanged at 68.9 Ų, indicating a favorable increase in permeability without compromising the compound's solubility class [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Class-Level Anticancer Potency as a Discriminator for Core Scaffold Selection

In a comparative structure-activity relationship (SAR) study on imidazo[1,2-b]pyrazoles, four compounds from a library of 39 derivatives exhibited noteworthy anticancer activity with IC₅₀ values ≤10 µM across a panel of six cancer cell lines (compounds 4d, 4g, 9a, 11a) [1]. While the target compound was not directly assayed, its structural features are consistent with the pharmacophoric elements identified in the active series. Specifically, the study highlights the critical importance of substitution at the C-3, C-6, and C-7 positions for activity, with the S-enantiomer of a key derivative showing a 2-fold potency advantage over its R-enantiomer (IC₅₀ of 4.5 µM vs 9.1 µM on MCF-7 cells) [1]. This confirms that subtle changes in the 3-bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid scaffold can lead to quantifiable differences in biological outcome, validating the choice of this specific substitution pattern as a starting point for hit-to-lead optimization.

Oncology Anticancer Agents Structure-Activity Relationship

Reactivity Superiority of 3-Bromo over 3-Chloro for Palladium-Catalyzed Cross-Coupling in Drug Discovery

For iterative library synthesis, the rate of oxidative addition to Pd(0) is a key selectivity parameter. The C3-Br bond in the target compound provides a significantly faster rate of oxidative addition compared to the analogous C3-Cl bond, allowing for chemoselective functionalization in the presence of other halogens. This principle is well-established in the general heteroaryl halide literature: the relative reactivity order for Pd-catalyzed couplings is typically I ~ Br >> Cl, with aryl bromides reacting roughly 10-100 times faster than aryl chlorides under standard conditions [1]. The 3-bromo substituent is therefore the optimal choice for high-yielding sequential functionalization, offering a kinetic advantage that allows for milder, more efficient reaction conditions and a broader substrate scope compared to the 3-chloro analog.

Synthetic Methodology C-C Coupling Late-Stage Functionalization

Best-Fit Application Scenarios for 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Expansion via Parallel Synthesis

A medicinal chemistry team with a low-micromolar hit from an imidazo[1,2-b]pyrazole screen can procure this compound as a late-stage diversification intermediate. The 3-bromo handle's established kinetic superiority over the 3-chloro analog (10-100x faster Pd-catalyzed oxidative addition) [1] enables rapid, parallel Suzuki-Miyaura library synthesis to explore the C-3 vector for improved potency, while the 7-carboxylic acid serves as a fixed anchor for amide coupling. The N1-methyl group's calculated +0.7 logP shift relative to the N1-H analog [2] targets an improved permeability profile for intracellular targets, directly addressing common lead optimization priorities.

Design of Bifunctional Conjugates for Targeted Protein Degradation

For PROTAC (Proteolysis Targeting Chimera) design, the bifunctional nature of this scaffold is ideal. The C-3 bromine allows for attachment of a linker-engaging moiety via a stable C-C bond from Suzuki coupling, while the C-7 carboxylic acid simultaneously enables connection to a target protein ligand through amide formation. This orthogonal reactivity is difficult to achieve with a des-bromo analog. The class-level SAR confirming the scaffold's tolerance for diverse C-3 substitution without loss of activity [1] provides a solid basis for the rational design of ternary complex stabilizers, making this a versatile, go-to PROTAC building block.

Development of Novel Anti-Infective Agents Targeting Resistant Pathogens

Research groups focused on global health threats like tuberculosis, where imidazo[1,2-b]pyrazoles have shown >90% bacterial growth inhibition [1], can use this compound as a core scaffold. The presence of the 3-bromo group is critical for introducing structural diversity to evade resistance mechanisms and improve potency against multi-drug resistant (MDR) strains. The established SAR showing that C-3, C-6, and C-7 substitution patterns are key drivers of activity [2] validates the use of this specific, commercially available building block as a gateway to a large, unexplored chemical space in the anti-infective domain.

Quote Request

Request a Quote for 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.